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molecular formula C20H26Cl2Si B8637191 Silane, bis(4-butylphenyl)dichloro- CAS No. 111939-57-2

Silane, bis(4-butylphenyl)dichloro-

Cat. No. B8637191
M. Wt: 365.4 g/mol
InChI Key: DNVXMKXNGVYVRL-UHFFFAOYSA-N
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Patent
US07655745B2

Procedure details

A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer was charged with magnesium (15.7 g, 0.645 moles, in a flaky state), and the inside of the flask was purged with nitrogen. Diethyl ether (200 mL) was poured while keeping the inside of the flask at a positive pressure, and one piece of iodine was added while stirring. Furthermore, 1-bromo-4-butylbenzene (141.6 g, 0.665 moles) and diethyl ether (500 mL) were charged into the dropping funnel while keeping the inside of the flask at a positive pressure. When the diethyl ether was heated, and refluxing started, the diethyl ether solution of 1-bromo-4-butylbenzene was dropped from the dropping funnel under mild refluxing over about 4.5 hours, and the mixture was stirred for one hour as it was. After finishing stirring under heating, the reaction solution was cooled to room temperature and diluted with 300 mL of toluene. Tetrachlorosilane (44.6 g, 0.263 moles) and toluene (200 mL) were charged into the dropping funnel while keeping the inside of the flask at a positive pressure and dropped at room temperature over about 30 minutes. After completion of the dropping, stirring of the reaction solution was continued at room temperature overnight. A formed crystal of magnesium bromide was filtered, the obtained filtrate was concentrated, and the concentrated liquid was distilled in vacuo. 4-Butylphenyl trichlorosilane as an initial distillate and 48.5 g of pale yellow bis(4-butylphenyl)dichlorosilane (153 to 155° C./4 to 5 Torr) as a major distillate were obtained. This compound was confirmed to be the desired silane compound (aromatic monomer (B1)) from chemical shift, branching and integration values of signals obtained by the 1HNMR measurement (using chloroform as a heavy solvent at 400 MHz) (see FIG. 2). In the following polymerization reaction, a purified material obtained by vacuum distillation of this major distillate just before that was provided. Also, all of the solvents to be used were dried by a molecular sieve and then used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
44.6 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH3:12])=[CH:5][CH:4]=1.C(O[CH2:16][CH3:17])C.[Cl:18][Si:19]([Cl:22])([Cl:21])[Cl:20]>C1(C)C=CC=CC=1>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([Cl:21])([Cl:20])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([C:3]2[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:16][CH3:17])=[CH:5][CH:4]=2)([Cl:22])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
141.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCC
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCC
Step Five
Name
Quantity
44.6 g
Type
reactant
Smiles
Cl[Si](Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer
CUSTOM
Type
CUSTOM
Details
in a flaky state), and the inside of the flask was purged with nitrogen
ADDITION
Type
ADDITION
Details
Diethyl ether (200 mL) was poured
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
under mild refluxing over about 4.5 hours
Duration
4.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour as it
Duration
1 h
STIRRING
Type
STIRRING
Details
After finishing stirring
TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
dropped at room temperature over about 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After completion of the dropping, stirring of the reaction solution
FILTRATION
Type
FILTRATION
Details
A formed crystal of magnesium bromide was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
the concentrated liquid was distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)Cl
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)C1=CC=C(C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07655745B2

Procedure details

A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer was charged with magnesium (15.7 g, 0.645 moles, in a flaky state), and the inside of the flask was purged with nitrogen. Diethyl ether (200 mL) was poured while keeping the inside of the flask at a positive pressure, and one piece of iodine was added while stirring. Furthermore, 1-bromo-4-butylbenzene (141.6 g, 0.665 moles) and diethyl ether (500 mL) were charged into the dropping funnel while keeping the inside of the flask at a positive pressure. When the diethyl ether was heated, and refluxing started, the diethyl ether solution of 1-bromo-4-butylbenzene was dropped from the dropping funnel under mild refluxing over about 4.5 hours, and the mixture was stirred for one hour as it was. After finishing stirring under heating, the reaction solution was cooled to room temperature and diluted with 300 mL of toluene. Tetrachlorosilane (44.6 g, 0.263 moles) and toluene (200 mL) were charged into the dropping funnel while keeping the inside of the flask at a positive pressure and dropped at room temperature over about 30 minutes. After completion of the dropping, stirring of the reaction solution was continued at room temperature overnight. A formed crystal of magnesium bromide was filtered, the obtained filtrate was concentrated, and the concentrated liquid was distilled in vacuo. 4-Butylphenyl trichlorosilane as an initial distillate and 48.5 g of pale yellow bis(4-butylphenyl)dichlorosilane (153 to 155° C./4 to 5 Torr) as a major distillate were obtained. This compound was confirmed to be the desired silane compound (aromatic monomer (B1)) from chemical shift, branching and integration values of signals obtained by the 1HNMR measurement (using chloroform as a heavy solvent at 400 MHz) (see FIG. 2). In the following polymerization reaction, a purified material obtained by vacuum distillation of this major distillate just before that was provided. Also, all of the solvents to be used were dried by a molecular sieve and then used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
141.6 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
44.6 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH3:12])=[CH:5][CH:4]=1.C(O[CH2:16][CH3:17])C.[Cl:18][Si:19]([Cl:22])([Cl:21])[Cl:20]>C1(C)C=CC=CC=1>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([Cl:21])([Cl:20])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([C:3]2[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:16][CH3:17])=[CH:5][CH:4]=2)([Cl:22])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
141.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCC
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCCC
Step Five
Name
Quantity
44.6 g
Type
reactant
Smiles
Cl[Si](Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer
CUSTOM
Type
CUSTOM
Details
in a flaky state), and the inside of the flask was purged with nitrogen
ADDITION
Type
ADDITION
Details
Diethyl ether (200 mL) was poured
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
under mild refluxing over about 4.5 hours
Duration
4.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour as it
Duration
1 h
STIRRING
Type
STIRRING
Details
After finishing stirring
TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
dropped at room temperature over about 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After completion of the dropping, stirring of the reaction solution
FILTRATION
Type
FILTRATION
Details
A formed crystal of magnesium bromide was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
the concentrated liquid was distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)Cl
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)C1=CC=C(C=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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